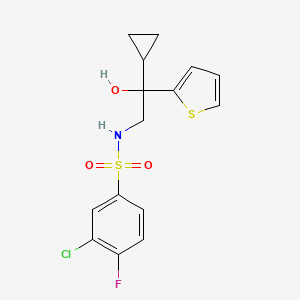

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide

Description

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide is a benzenesulfonamide derivative characterized by a unique substitution pattern. The molecule features:

- A 4-fluorobenzenesulfonamide backbone with a chlorine substituent at the 3-position.

- A 2-hydroxyethyl linker group substituted with a cyclopropyl ring and a thiophen-2-yl moiety.

Thiophene-containing compounds, such as those in , are known for antimicrobial properties, implying that this compound may also exhibit bioactivity . The cyclopropyl group could enhance metabolic stability, while the hydroxy group may improve solubility or hydrogen-bonding interactions.

Properties

IUPAC Name |

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO3S2/c16-12-8-11(5-6-13(12)17)23(20,21)18-9-15(19,10-3-4-10)14-2-1-7-22-14/h1-2,5-8,10,18-19H,3-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCUEAIRCXFHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a complex structure comprising a chloro group, a cyclopropyl moiety, a thiophene ring, and a sulfonamide functional group, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C15H15ClFNO3S2

- CAS Number : 1396795-07-5

- Key Functional Groups :

- Chloro group

- Cyclopropyl group

- Hydroxy group

- Thiophene ring

- Benzene sulfonamide

This unique combination of functional groups suggests diverse chemical reactivity and potential for varied biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, influencing various biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies indicate potential anti-inflammatory and anticancer properties.

Research Findings

-

Anti-inflammatory Activity :

- Initial studies have indicated that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, suggesting that this compound may also possess this activity.

-

Anticancer Potential :

- Research into related sulfonamides has shown promising results in inhibiting tumor growth in vitro and in vivo, indicating that this compound could be further explored for its anticancer properties.

-

Enzyme Inhibition :

- The presence of the thiophene ring may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, which is crucial for developing therapeutic agents targeting metabolic diseases.

Case Study 1: Inhibition of Pro-inflammatory Cytokines

A study examining sulfonamide derivatives demonstrated that compounds similar in structure to this compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages. This suggests potential applications in treating chronic inflammatory conditions.

Case Study 2: Anticancer Activity

In vitro assays showed that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-chloro-N-(2-hydroxypropyl)benzamide | Hydroxy group on propyl | Moderate anti-inflammatory activity |

| 5-bromo-N-[2-cyclopropyl-2-hydroxyethyl]-2-methoxybenzamide | Bromine instead of chlorine | Altered pharmacokinetics |

| N-(thiophen-3-yl)-N'-(cyclopropyl)urea | Different thiophene substitution | Unique enzyme inhibition profile |

The distinct structural features of this compound may enhance its biological activity compared to other similar compounds, making it valuable for targeted therapeutic applications.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The table below compares the target compound with two structurally related sulfonamide derivatives from and :

*Molecular weight estimated based on structural similarity to and .

Substituent-Driven Functional Insights

- Thiophene vs. Furan: The target compound’s thiophen-2-yl group (a sulfur-containing heterocycle) may confer distinct electronic properties compared to the furan rings in and .

- Hydroxy Group : The 2-hydroxyethyl linker in the target compound and could enhance solubility and enable hydrogen bonding, a feature absent in ’s di-furan derivative.

- Halogen Effects : The 4-fluoro and 3-chloro substituents in the target and compounds may improve metabolic stability and membrane permeability compared to ’s 4-methoxy group .

Q & A

Q. How can low yields in the final coupling step be troubleshooted?

- Methodological Answer :

- Cause 1 : Steric hindrance from the cyclopropyl group. Mitigate by using bulky base (e.g., DBU) to deprotonate the hydroxyethyl intermediate .

- Cause 2 : Competing side reactions. Add molecular sieves to absorb water and suppress hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.